3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one

Catalog No.
S15371087
CAS No.
M.F
C19H20N2O5
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimeth...

Product Name

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one

IUPAC Name

3-amino-4-(1,3-benzodioxol-5-yl)-1-[(3,4-dimethoxyphenyl)methyl]azetidin-2-one

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C19H20N2O5/c1-23-13-5-3-11(7-15(13)24-2)9-21-18(17(20)19(21)22)12-4-6-14-16(8-12)26-10-25-14/h3-8,17-18H,9-10,20H2,1-2H3

InChI Key

IFDYLBFRWVQIHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC4=C(C=C3)OCO4)OC

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is a synthetic compound characterized by its complex structure, which includes an azetidine ring and various aromatic substituents. Its molecular formula is C19H20N2O5C_{19}H_{20}N_{2}O_{5} with a molecular weight of 356.37 g/mol . The compound features a benzo[d][1,3]dioxole moiety, which contributes to its unique properties and potential biological activities.

The chemical reactivity of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is primarily influenced by the functional groups present in its structure. The amino group can participate in nucleophilic substitutions, while the carbonyl group in the azetidinone can undergo condensation reactions. Additionally, the aromatic rings may engage in electrophilic aromatic substitution reactions, depending on the reaction conditions and substituents.

Preliminary studies suggest that compounds similar to 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one exhibit various biological activities, including anti-inflammatory and anticancer properties. The presence of the benzo[d][1,3]dioxole unit is often associated with enhanced biological activity due to its ability to interact with biological targets such as enzymes and receptors .

Synthesis of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The amino group can be introduced via amination reactions.
  • Aromatic Substitution: The incorporation of the benzo[d][1,3]dioxole and dimethoxybenzyl groups can be accomplished through electrophilic substitution or coupling reactions.

Specific protocols may vary based on available reagents and desired yields.

This compound has potential applications in medicinal chemistry due to its unique structural features. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases, particularly those related to inflammation and cancer. Additionally, it could be utilized in research settings for studying biological pathways influenced by its structural motifs.

Interaction studies involving 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one are crucial for understanding its mechanism of action. These studies often employ techniques such as:

  • Molecular docking: To predict binding affinities with target proteins.
  • In vitro assays: To evaluate biological activity against specific cell lines.
  • Pharmacokinetic studies: To assess absorption, distribution, metabolism, and excretion properties.

Similar compounds include:

  • 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid
    • Contains a propionic acid moiety instead of an azetidine ring.
    • Exhibits different biological activities compared to the azetidine derivative.
  • 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
    • Features a thiazole instead of an azetidine structure.
    • May have distinct pharmacological profiles due to differing ring systems.
  • (S)-3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butanoic acid
    • Similar in terms of the benzo[d][1,3]dioxole moiety but lacks the azetidine structure.
    • Potentially different mechanisms of action due to structural variations.

Uniqueness

The uniqueness of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one lies in its combination of an azetidine ring with specific aromatic substituents that may enhance its biological activity and specificity towards certain targets compared to other similar compounds. This structural complexity could lead to novel therapeutic applications not achievable by simpler analogs.

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

356.13722174 g/mol

Monoisotopic Mass

356.13722174 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-11-2024

Explore Compound Types